molecular formula C28H22Cl2N6O3 B11546489 (4Z,4'Z)-4,4'-{(4-hydroxybenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]

(4Z,4'Z)-4,4'-{(4-hydroxybenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]

Cat. No.: B11546489
M. Wt: 561.4 g/mol
InChI Key: HHEDTXHPLRDYLL-UHFFFAOYSA-N
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Description

The compound (4Z)-1-(3-CHLOROPHENYL)-4-({[3-({[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4-HYDROXYPHENYL]AMINO}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule characterized by its multiple functional groups, including chlorophenyl, pyrazole, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. Subsequent steps involve the introduction of the chlorophenyl group and the formation of the final product through condensation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and chlorophenyl-containing molecules, such as:

  • 1-(3-Chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole
  • 3-(3-Chlorophenyl)-4-hydroxy-1H-pyrazole

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C28H22Cl2N6O3

Molecular Weight

561.4 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-[[3-[[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4-hydroxyphenyl]iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C28H22Cl2N6O3/c1-16-23(27(38)35(33-16)21-7-3-5-18(29)11-21)14-31-20-9-10-26(37)25(13-20)32-15-24-17(2)34-36(28(24)39)22-8-4-6-19(30)12-22/h3-15,33-34,37H,1-2H3

InChI Key

HHEDTXHPLRDYLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=CC(=C(C=C3)O)N=CC4=C(NN(C4=O)C5=CC(=CC=C5)Cl)C

Origin of Product

United States

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